2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid

Catalog No.
S15853568
CAS No.
1276112-08-3
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluoro...

CAS Number

1276112-08-3

Product Name

2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid

IUPAC Name

2-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18)

InChI Key

LFMFIQJMXYDNIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)F)C(=O)O

2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid is a chemical compound that belongs to the class of amino acids modified with tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C14H18FNO4C_{14}H_{18}FNO_4, and it has a molecular weight of approximately 283.3 g/mol . The structure features a 4-fluorophenyl group, which contributes to its unique properties and potential biological activities. The presence of the tert-butoxycarbonyl group serves as a protective moiety, commonly used in organic synthesis to prevent unwanted reactions during chemical transformations.

Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the corresponding amine, which can then participate in further reactions such as coupling with other amino acids or peptides.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions, which may lead to the formation of various derivatives.

While specific biological activity data for 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid may be limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, derivatives of fluorophenylacetic acids have been studied for their anti-inflammatory and analgesic effects. The presence of the tert-butoxycarbonyl group suggests potential applications in drug development, particularly in enhancing solubility and stability.

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid typically involves several steps:

  • Formation of the tert-butoxycarbonyl derivative: This is achieved by reacting an amine with di-tert-butyl dicarbonate.
  • Introduction of the methyl group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Coupling with 4-fluorophenylacetic acid: The final step involves coupling the Boc-protected amine with 4-fluorophenylacetic acid through standard peptide coupling methods, such as using carbodiimide reagents.

The compound has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It can be utilized as an intermediate in synthesizing more complex molecules or as a building block in peptide synthesis.
  • Bioconjugation: The reactive functional groups allow for conjugation with other biomolecules, which is valuable in developing targeted therapies.

Interaction studies involving this compound could focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate biological activity against cell lines or isolated proteins.
  • Spectroscopic Methods: Such as NMR or mass spectrometry to analyze binding interactions and stability.

Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
N-Boc-3-Aminophenylacetic acid123036-51-10.98
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid81196-09-00.97
N-Boc-2-(4-Aminophenyl)ethanol104060-23-30.88
(4-Formyl-phenyl)-carbamicacidtert-butylester144072-30-00.85
tert-Butyl (3-formylphenyl)carbamate176980-36-20.85

These compounds are characterized by similar functional groups and structural motifs, yet they may differ significantly in their biological activities and applications. The uniqueness of 2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid lies in its specific combination of fluorinated aromatic systems and protective groups, which may enhance its stability and reactivity compared to its analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

283.12198622 g/mol

Monoisotopic Mass

283.12198622 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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